
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, also known as Msc-Cl, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is commonly used as a reactive intermediate in organic synthesis. Msc-Cl is a highly reactive compound that is used as a reagent in a variety of chemical reactions.
Wirkmechanismus
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate products, respectively. The reaction proceeds through the formation of an intermediate sulfonyl chloride that is highly reactive and electrophilic. The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction.
Biochemical and Physiological Effects:
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is not used as a drug, and therefore, information related to drug usage and dosage and drug side effects is not relevant. However, 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride may have biochemical and physiological effects on the organisms that are exposed to it. These effects are dependent on the concentration and duration of exposure. 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly reactive compound that can react with biological molecules, such as proteins and nucleic acids, leading to their modification and potential dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly reactive compound that is useful in the synthesis of a variety of compounds. It is a versatile reagent that can introduce the sulfonyl chloride functional group into a variety of organic molecules. However, 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a hazardous compound that requires special handling and disposal procedures. It is also highly reactive and can react with a variety of biological molecules, potentially leading to their modification and dysfunction.
Zukünftige Richtungen
There are several future directions for the use of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride in scientific research. One potential area of research is the development of new synthetic methodologies that utilize 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride as a reagent. Another area of research is the application of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the potential biochemical and physiological effects of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride on biological systems warrant further investigation.
Synthesemethoden
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can be synthesized by reacting 5-methyl-2-hydroxybenzenesulfonic acid with thionyl chloride in the presence of pyridine. The reaction results in the formation of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride and hydrogen chloride gas. The product can be purified by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is widely used in scientific research as a reactive intermediate in organic synthesis. It is used to introduce the sulfonyl chloride functional group into organic molecules. This functional group is important in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-yloxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSCGOXHPUADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

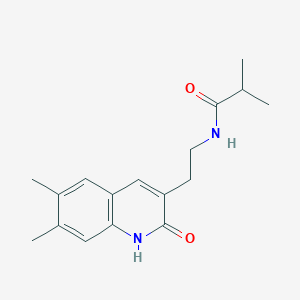

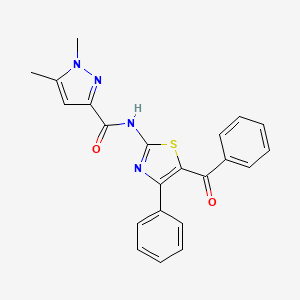
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2789429.png)
![3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2789430.png)
![5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789433.png)
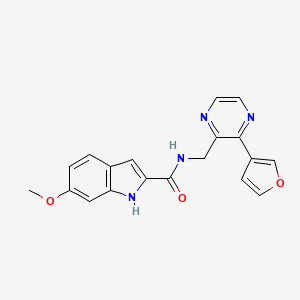
![N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789435.png)
![3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2789436.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789437.png)
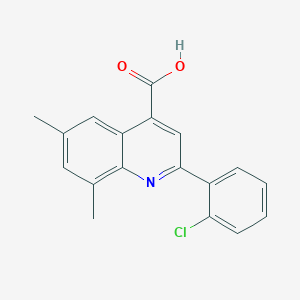
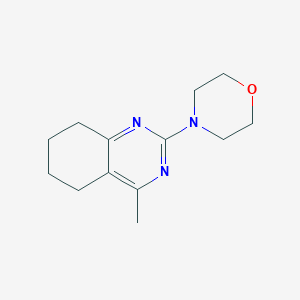
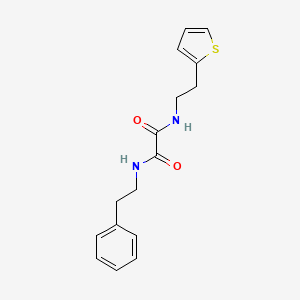
![3-((2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2789443.png)